molecular formula C19H17ClN4O B2387281 6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380191-75-1

6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B2387281
CAS RN: 2380191-75-1
M. Wt: 352.82
InChI Key: IUKXQXZPOVXIDY-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one , often referred to as CTQ , is a synthetic compound with a complex structure. It belongs to the class of quinazoline derivatives and exhibits intriguing pharmacological properties. Researchers have explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase II (Topo II) activity .


Synthesis Analysis

The synthesis of CTQ involves several steps, including the condensation of appropriate precursors. For instance, the final target compounds are obtained by refluxing key intermediates with suitable amines. The yield, melting point, and spectroscopic data (such as FT-IR and NMR) provide essential information about the synthesized compound .


Molecular Structure Analysis

CTQ’s molecular structure consists of a quinazolinone core fused with a triazolo ring. The 4-chlorophenylmethyl group is attached at one position, while the propyl group is at another. The arrangement of atoms and functional groups within the molecule influences its biological activity and binding interactions .


Chemical Reactions Analysis

CTQ’s chemical reactivity involves interactions with DNA and Topo II. It acts as a DNA intercalator, causing significant changes in DNA structure. Additionally, it exhibits catalytic inhibitory effects on Topo II, disrupting DNA replication and repair processes. Further mechanistic investigations are crucial to understanding its precise mode of action .


Physical And Chemical Properties Analysis

  • 1H NMR Spectrum : Peaks at specific chemical shifts reveal the presence of various protons in the molecule .

Mechanism of Action

  • Modulate BAX/Bcl-2 Levels : CTQ influences pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins, promoting cell death .

Safety and Hazards

  • Safety Precautions : Further studies are needed to assess potential side effects, drug interactions, and long-term safety .

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c1-2-5-17-21-18-15-6-3-4-7-16(15)23(19(25)24(18)22-17)12-13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKXQXZPOVXIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

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